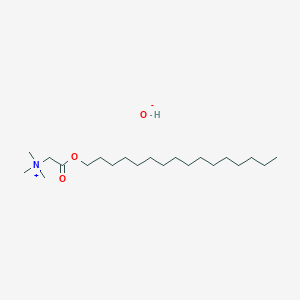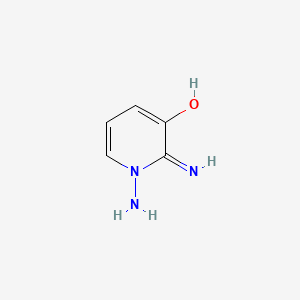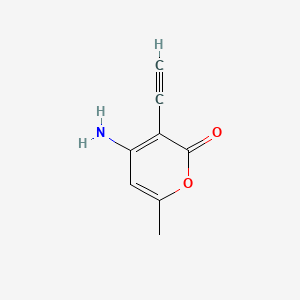
4-Amino-3-ethynyl-6-methylpyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-ethynyl-6-methylpyran-2-one is a heterocyclic compound with the molecular formula C8H7NO2. It belongs to the pyran family, which is characterized by a six-membered ring containing one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-ethynyl-6-methylpyran-2-one typically involves multicomponent reactions (MCRs) that are efficient and cost-effective. One common method is the condensation of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
the principles of green chemistry, such as atom economy and short reaction times, are often employed to optimize the synthesis process for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-ethynyl-6-methylpyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino derivatives.
Applications De Recherche Scientifique
4-Amino-3-ethynyl-6-methylpyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 4-Amino-3-ethynyl-6-methylpyran-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: The compound can inhibit certain enzymes involved in metabolic pathways.
Modulating Receptors: It can bind to and modulate the activity of specific receptors, leading to altered cellular responses.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-3-methylpyran-2-one
- 3-Ethynyl-6-methylpyran-2-one
- 4-Amino-6-methylpyran-2-one
Uniqueness
4-Amino-3-ethynyl-6-methylpyran-2-one is unique due to the presence of both an amino group and an ethynyl group, which confer distinct chemical reactivity and biological activity compared to other pyran derivatives .
This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H7NO2 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
4-amino-3-ethynyl-6-methylpyran-2-one |
InChI |
InChI=1S/C8H7NO2/c1-3-6-7(9)4-5(2)11-8(6)10/h1,4H,9H2,2H3 |
Clé InChI |
FTFNCXCLMADRRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)O1)C#C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


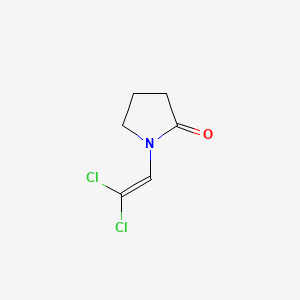
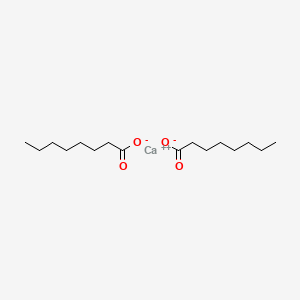
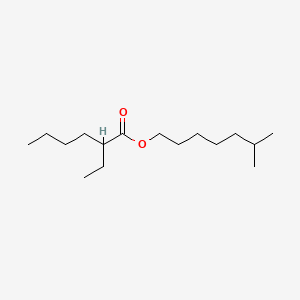
![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
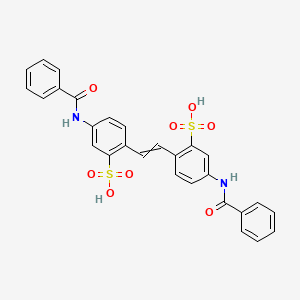
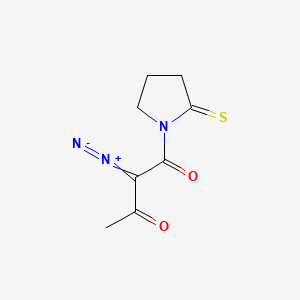
![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
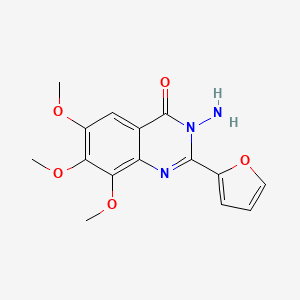
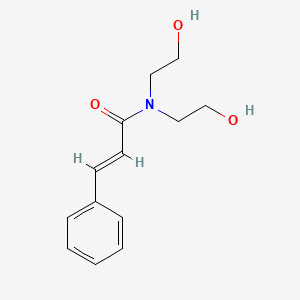

![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)
